

Application Notes and Protocols for CPL304110-Induced Apoptosis in Cancer Cells

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Compound of Interest

Compound Name: CPL304110

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Abstract

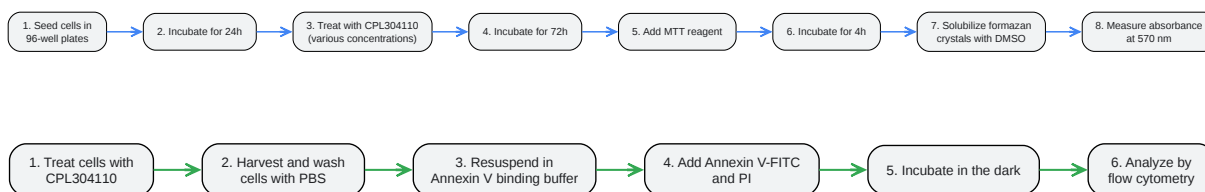
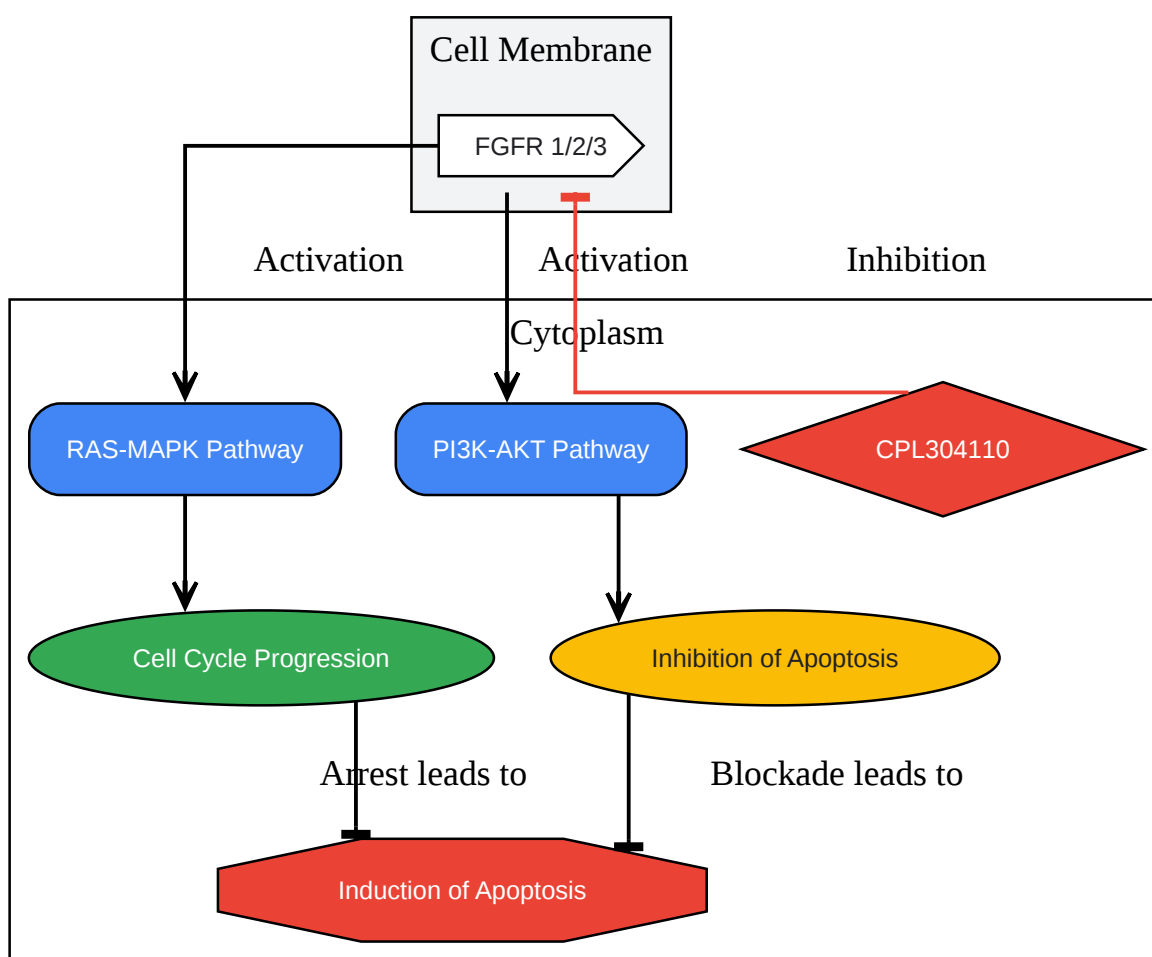
CPL304110 is a potent and selective small-molecule inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2] Dysregulation of the FGFR signaling pathway is implicated in the proliferation and survival of various cancer types.[1] **CPL304110** has been shown to inhibit the proliferation of cancer cells harboring FGFR aberrations and to induce cell cycle arrest and apoptosis.[1][3] These application notes provide detailed methodologies for investigating the pro-apoptotic effects of **CPL304110** in cancer cell lines, including protocols for assessing cell viability, quantifying apoptosis, and analyzing key signaling pathways.

Introduction to CPL304110-Induced Apoptosis

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. **CPL304110** exerts its anti-cancer effects by inhibiting FGFR kinases, which are key drivers of cell survival and proliferation in many tumors.[1] Inhibition of the FGFR signaling cascade by **CPL304110** can lead to cell cycle arrest and the induction of apoptosis, making it a promising candidate for targeted cancer therapy.[3][4]

Mechanism of Action: FGFR Inhibition Leading to Apoptosis

CPL304110 selectively targets FGFR1, 2, and 3, blocking the downstream signaling pathways that promote cancer cell survival and proliferation. The binding of FGF ligands to their receptors (FGFRs) typically activates downstream pathways such as the RAS-MAPK and PI3K-AKT signaling cascades. These pathways promote cell cycle progression and inhibit pro-apoptotic proteins. By inhibiting FGFR, **CPL304110** effectively shuts down these survival signals, leading to an increase in pro-apoptotic proteins and ultimately, programmed cell death. One of the observed effects of **CPL304110** is an increase in the sub-G1 cell population, which is indicative of apoptotic cells with fragmented DNA.[3]



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